molecular formula C14H21NO B12558740 5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one CAS No. 189807-10-1

5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one

Cat. No.: B12558740
CAS No.: 189807-10-1
M. Wt: 219.32 g/mol
InChI Key: SZKPJHIGVQQUGR-ZDUSSCGKSA-N
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Description

5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a methyl group, a phenylethyl group, and an amino group attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-phenylethylamine and 2-pentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: An amino alcohol with a primary amino group and a primary hydroxy group.

    Pentan-2-one: A simple ketone with an oxo substituent at position 2.

Uniqueness

5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one is unique due to its specific structural features, such as the presence of both a phenylethyl group and an amino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

189807-10-1

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

5-[methyl-[(1S)-1-phenylethyl]amino]pentan-2-one

InChI

InChI=1S/C14H21NO/c1-12(16)8-7-11-15(3)13(2)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11H2,1-3H3/t13-/m0/s1

InChI Key

SZKPJHIGVQQUGR-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(C)CCCC(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)N(C)CCCC(=O)C

Origin of Product

United States

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